![molecular formula C17H19ClN2O2 B6027072 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(4-pyridinylmethyl)propanamide](/img/structure/B6027072.png)
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(4-pyridinylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(4-pyridinylmethyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly known as Pyridaben, and it is widely used as a pesticide in agriculture. Pyridaben has a unique chemical structure that makes it an effective insecticide against a broad range of pests, including mites, whiteflies, and thrips.
Mechanism of Action
Pyridaben works by inhibiting the activity of mitochondrial complex I in the respiratory chain of insects. This leads to a decrease in ATP production, which ultimately leads to the death of the insect. Pyridaben has a unique mode of action that makes it effective against a broad range of pests.
Biochemical and Physiological Effects
Pyridaben has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and bees. Pyridaben has also been shown to have a low environmental impact, as it does not persist in the environment and does not accumulate in the food chain.
Advantages and Limitations for Lab Experiments
One of the advantages of using Pyridaben in lab experiments is its broad-spectrum activity against pests. This makes it a useful tool for studying the effects of pest infestations on crops. However, Pyridaben can be expensive to produce, and its use in lab experiments can be limited by its toxicity to aquatic organisms and bees.
Future Directions
There are several future directions for research on Pyridaben. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of Pyridaben's potential use in controlling pests that transmit diseases. Additionally, there is a need for more research on Pyridaben's potential use in the treatment of parasitic infections in animals. Finally, there is a need for more research on the environmental impact of Pyridaben and its potential effects on non-target organisms.
Synthesis Methods
Pyridaben is synthesized through a multi-step process that involves the reaction of 2-chloro-5-methylphenol with 2-methylpropanoyl chloride to form 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid. This acid is then reacted with 4-pyridinemethanamine to form 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(4-pyridinylmethyl)propanamide, which is the final product. The synthesis of Pyridaben is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
Pyridaben has been extensively studied for its insecticidal properties. It is used in agriculture to control pests that damage crops, such as spider mites, whiteflies, and thrips. Pyridaben has also been studied for its potential use in controlling pests that transmit diseases, such as mosquitoes. In addition, Pyridaben has been studied for its potential use in the treatment of parasitic infections in animals.
properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(pyridin-4-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-12-4-5-14(18)15(10-12)22-17(2,3)16(21)20-11-13-6-8-19-9-7-13/h4-10H,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJSTBBRPSJYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.